Boc-D-his(tos)-OH

Description

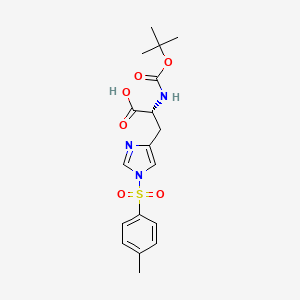

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLJSEPKYJSEHW-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146981 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69541-68-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69541-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-His(Tos)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Histidine Protection and D-Amino Acid Integration

In the landscape of therapeutic peptide development, the incorporation of histidine residues presents a formidable challenge. The inherent nucleophilicity and basicity of the imidazole side chain make it a primary locus for undesirable side reactions, most notably racemization, which can severely compromise the biological activity of the final peptide.[1][2][3] Concurrently, the strategic inclusion of D-amino acids has emerged as a powerful tool to enhance the pharmacokinetic profile of peptide drugs, primarily by conferring resistance to enzymatic degradation by endogenous proteases.[4][5][6]

This guide provides a comprehensive technical overview of Nα-Boc-D-histidine(τ-tosyl)-OH (Boc-D-His(Tos)-OH), a critical building block for navigating these challenges. We will dissect the causality behind its use, provide field-proven protocols for its application in Boc-based Solid-Phase Peptide Synthesis (SPPS), and offer a comparative perspective on its performance. This document is designed to equip the research scientist with the necessary expertise to employ this reagent effectively, ensuring the synthesis of high-purity, stereochemically defined peptides.

Core Physicochemical & Handling Properties of this compound

A thorough understanding of the reagent's properties is foundational to its successful application. This compound is a derivative of D-histidine where the alpha-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the imidazole nitrogen is protected by a p-toluenesulfonyl (Tosyl) group.[7]

| Property | Value | Source(s) |

| CAS Number | 69541-68-0 | [8] |

| Molecular Formula | C₁₈H₂₃N₃O₆S | [8] |

| Molecular Weight | 409.46 g/mol | [9][10] |

| Appearance | White to off-white solid/powder | [9] |

| Synonym | (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid | - |

| Solubility | Soluble in DMF and DCM | [11][12] |

| Storage Temperature | Room Temperature (Keep in dark place, inert atmosphere) | [9] |

The Tosyl Protecting Group: A Mechanistic Rationale

The selection of a side-chain protecting group for histidine is a critical determinant of synthetic success. The primary challenge is the prevention of racemization. The lone pair of electrons on the π-nitrogen of the unprotected imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[1][2][13] This leads to a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the stereochemical integrity of the peptide.[3]

The tosyl group mitigates this through its strong electron-withdrawing nature. By being attached to the imidazole nitrogen, it significantly reduces the basicity and nucleophilicity of the ring, thereby suppressing its ability to catalyze α-proton abstraction.[7] This protection is essential for maintaining chiral purity during the carboxyl group activation required for peptide bond formation.

However, the tosyl group is not without its liabilities. It is notably susceptible to cleavage by 1-Hydroxybenzotriazole (HOBt), a common additive in carbodiimide-mediated coupling reactions.[14] This necessitates a carefully adapted coupling protocol, which will be detailed below.

Comparative Analysis of Histidine Protecting Groups in Boc-SPPS

The choice of protecting group involves a trade-off between racemization suppression, stability, and the complexity of deprotection protocols.

| Protecting Group | Key Advantages | Key Disadvantages | Racemization Risk |

| Tosyl (Tos) | Cost-effective; good suppression of side-chain acylation.[3][14] | Labile to HOBt; can be prone to racemization with extended activation.[14] | High |

| Dinitrophenyl (Dnp) | Robust; stable to TFA; excellent racemization suppression.[3] | Requires a separate, orthogonal thiolysis step for removal (e.g., thiophenol).[3] | Low |

| Benzyloxymethyl (Bom) | Highly effective at suppressing racemization (π-nitrogen protection).[3][14] | Higher cost; cleavage releases formaldehyde, requiring specific scavengers.[3] | Very Low |

| tert-Butoxycarbonyl (Boc) | Simple, single-step final deprotection with HF.[15] | Not orthogonal; labile to TFA used in each cycle, limiting use to short peptides.[14][15] | Moderate |

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure high-fidelity incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Logical Workflow for Boc-SPPS Incorporation

Caption: General workflow for Boc-SPPS incorporating this compound.

Step-by-Step Methodology

This protocol assumes a starting scale of 0.2 mmol on a suitable resin (e.g., MBHA resin for a C-terminal amide).

1. Resin Preparation & Swelling

-

Place the resin (0.2 mmol substitution) into a reaction vessel.

-

Add dichloromethane (DCM, ~10 mL/g resin) and agitate gently for 30-60 minutes to swell the resin.

-

Drain the DCM via filtration.

2. Nα-Boc Deprotection (Standard Cycle)

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 1-2 minutes and drain.

-

Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[16]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and N,N-Dimethylformamide (DMF) (3x).

3. Neutralization (Standard Cycle)

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin. Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DMF (5x) to remove excess base.[16] A ninhydrin (Kaiser) test should be performed to confirm the presence of a free primary amine (positive result: blue beads).

4. Coupling of this compound (Special Protocol) Rationale: Standard coupling protocols often employ HOBt as an additive with a carbodiimide like DIC to suppress racemization and improve efficiency. However, the tosyl group on histidine is labile to HOBt.[14] Therefore, HOBt must be omitted from the coupling reaction for this specific amino acid. The activation will be performed with DIC alone.

-

In a separate vial, dissolve this compound (3 equivalents, 0.6 mmol) in a minimal amount of DMF (~3-4 mL).

-

Add the dissolved amino acid solution to the neutralized peptide-resin.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents, 0.6 mmol) to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. The reaction progress must be monitored carefully.

-

Perform a ninhydrin test after 2 hours. If the test is negative (yellow/clear beads), the coupling is complete. If it is still positive, allow the reaction to proceed longer or consider a double coupling (repeating the coupling step with fresh reagents).

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

5. Chain Elongation

-

Repeat steps 2, 3, and the appropriate coupling protocol (standard DIC/HOBt for other amino acids, the special protocol for this compound) until the desired peptide sequence is assembled.

6. Final Cleavage and Deprotection (HF Cleavage) Rationale: Anhydrous hydrogen fluoride (HF) is a strong acid capable of cleaving the peptide from the resin and removing most benzyl-based side-chain protecting groups, including the tosyl group from histidine.[17][18][19] The cleavage process generates reactive carbocations, necessitating the use of "scavengers" to trap these species and prevent side reactions with sensitive residues like Trp, Met, and Tyr.[17][18]

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin and a Teflon-coated stir bar into a specialized HF-resistant reaction vessel.

-

Add the appropriate scavenger cocktail. For a peptide containing His(Tos) but no other particularly sensitive residues, a standard scavenger is anisole. A common "high HF" cocktail is HF:anisole (9:1, v/v).[17][19]

-

Cool the reaction vessel in a dry ice/acetone bath (-78°C).

-

Carefully distill anhydrous HF (~10 mL per gram of resin) into the reaction vessel.

-

Allow the mixture to warm to 0°C and stir for 1-2 hours. The longer time is recommended to ensure complete removal of the Arg(Tos) group if present.[18][20]

-

After the reaction, the HF is removed by evaporation under a stream of nitrogen.

-

The crude peptide is precipitated by adding the remaining slurry to cold diethyl ether.

-

The peptide is collected by filtration or centrifugation, washed with cold ether to remove scavengers, and dried under vacuum.

Quality Control: Analytical Verification

Post-synthesis, the purity and identity of the peptide must be confirmed.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide. A typical analytical method involves a C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA.[13]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide, verifying the correct sequence assembly.

Conclusion: Strategic Application for Enhanced Therapeutics

This compound is a specialized but indispensable reagent for the synthesis of advanced therapeutic peptides. Its D-configuration provides a crucial defense against proteolysis, while the tosyl group offers essential, albeit delicate, protection against racemization.[3][4] The primary causality for its use is the strategic balance it offers: enabling the incorporation of a stabilized D-histidine residue while managing the inherent reactivity of the imidazole side chain. Success hinges on a deep understanding of its specific chemical liabilities, particularly the avoidance of HOBt during coupling, and the rigorous application of appropriate cleavage conditions. By adhering to the validated protocols outlined in this guide, researchers can confidently leverage this compound to construct novel peptide candidates with enhanced stability and therapeutic potential.

Caption: Logical relationships of this compound's structure, application, and challenges.

References

-

Jones, J. H., Ramage, W. I., & Witty, M. J. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

-

Luo, J., & Fu, Y. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 50(5), 509-519. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Technical Library. [Link]

-

LifeTein. (n.d.). D-amino acid peptides. LifeTein Peptide Synthesis. [Link]

-

University of the Pacific Scholarly Commons. (2022). Solid-Phase Peptide Synthesis of d-Amino Acids. Pacific Undergraduate Research and Creativity Conference. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library. [Link]

-

Otvos, L., Jr, Urge, L., Hollosi, M., Wroblewski, K., Graczyk, G., Fasman, G. D., & Thurin, J. (2000). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of Peptide Research, 55(5), 396-405. [Link]

-

Vlieghe, P., & Khrestchatisky, M. (2013). The unexpected advantages of using D-amino acids for peptide self-assembly into nanostructured hydrogels for medicine. Future Medicinal Chemistry, 5(10), 1147-1159. [Link]

-

Tian, J., Li, Y., Ma, B., & Shang, S. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. Molecules, 27(10), 3237. [Link]

-

Khadse, S. C. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 41-54. [Link]

-

Pennington, M. W., & Dunn, B. M. (Eds.). (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 41-54. [Link]

-

AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTec Technical Library. [Link]

-

Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec Application Notes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound·DCHA: A Key Amino Acid Derivative for Research. Product Information. [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec Technical Library. [Link]

-

Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. [Link]

-

AAPPTec. (n.d.). This compound [69541-68-0]. Product Page. [Link]

-

Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Technical Library. [Link]

-

Slideshare. (n.d.). Hf cleavage and deprotection from resins. Presentation. [Link]

Sources

- 1. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lifetein.com [lifetein.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. Boc-His(Tos)-OH Novabiochem 35899-43-5 [sigmaaldrich.com]

- 10. advancedchemtech.com [advancedchemtech.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. MECHANISM OF RACEMISATION OF HISTIDINE DERIVATIVES IN PEPTIDE SYNTHESIS [ouci.dntb.gov.ua]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 19. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 20. peptide.com [peptide.com]

An In-depth Technical Guide to Boc-D-His(Tos)-OH: Properties, Application, and Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug development, the precise incorporation of amino acids with reactive side chains is a critical determinant of the final product's purity, activity, and yield. Histidine, with its nucleophilic imidazole side chain, presents a significant challenge due to its propensity for racemization and side-chain acylation during peptide coupling reactions. This technical guide provides an in-depth exploration of Nα-tert-butoxycarbonyl-Nτ-tosyl-D-histidine (Boc-D-His(Tos)-OH), a key building block designed to circumvent these challenges in solid-phase peptide synthesis (SPPS).

As a Senior Application Scientist, this guide aims to move beyond a simple recitation of facts. It will delve into the causality behind the use of this reagent, provide field-proven insights into its application, and offer detailed, self-validating protocols for its successful implementation in your research.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use. The following table summarizes its key characteristics.[1][2][3][4][5]

| Property | Value |

| Molecular Weight | 409.46 g/mol [2][6] |

| Molecular Formula | C₁₈H₂₃N₃O₆S[2][3][5][6] |

| CAS Number | 69541-68-0[1][3] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-{1-[(4-methylphenyl)sulfonyl]-1H-imidazol-4-yl}propanoic acid[1] |

| Appearance | White to off-white solid/powder[1] |

| Purity | Typically ≥98%[1] |

The Strategic Importance of Protecting Groups in Histidine Chemistry

The synthesis of peptides containing histidine is notoriously complex. The imidazole ring of the histidine side chain is nucleophilic and can lead to undesirable side reactions. Furthermore, the lone pair of electrons on the Nπ of the imidazole can catalyze the epimerization of the α-carbon during activation, leading to a loss of stereochemical integrity. The strategic use of protecting groups on both the α-amino group and the imidazole side chain is therefore paramount.

The Role of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino functionality in SPPS. Its purpose is to prevent the formation of undesired peptide bonds at the N-terminus during the coupling of the subsequent amino acid. The Boc group is stable to the basic conditions often used for the deprotection of other protecting groups, but it is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.

The Tosyl Group: A Shield for the Imidazole Side Chain

The tosyl (Tos) group, a p-toluenesulfonyl group, serves as a robust protecting group for the imidazole side chain of histidine.[7] Its primary functions are:

-

Prevention of Side-Chain Acylation: The tosyl group effectively masks the nucleophilic character of the imidazole ring, preventing it from reacting with the activated carboxyl groups of incoming amino acids.

-

Reduction of Racemization: By withdrawing electron density from the imidazole ring, the tosyl group reduces the basicity of the ring nitrogens, thereby suppressing their ability to catalyze the abstraction of the α-proton and subsequent racemization.

It is important to note that while the tosyl group is effective, it is considered a more "traditional" protecting group. For particularly sensitive sequences, other protecting groups such as trityl (Trt) or benzyloxymethyl (Bom) may offer superior suppression of racemization.

Experimental Protocols: A Step-by-Step Guide to Using this compound in SPPS

The following protocols are designed to be self-validating, with in-process checks to ensure the success of each step. These are generalized procedures and may require optimization based on the specific peptide sequence and solid support used.

Workflow for Incorporating a this compound Residue in SPPS

Caption: General workflow for the incorporation of a this compound residue in solid-phase peptide synthesis.

Detailed Protocol for this compound Coupling

1. Resin Swelling:

- Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) or dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

2. Nα-Boc Deprotection:

- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group from the preceding amino acid.

- Rationale: TFA is a moderately strong acid that selectively cleaves the acid-labile Boc group without affecting the linkage of the peptide to the resin or the tosyl protecting group on other residues.

3. Neutralization:

- Wash the resin thoroughly with DCM to remove residual TFA.

- Neutralize the resulting N-terminal ammonium salt by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM or DMF until a neutral pH is achieved.

- Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful deprotection and neutralization.

4. Activation and Coupling of this compound:

- Pre-activation Method:

- In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin substitution) and 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) in a minimal amount of DMF.

- Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

- Add the activated amino acid solution to the resin.

- In Situ Activation Method (HBTU):

- To the neutralized resin, add this compound (3 equivalents), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents), and DIEA (6 equivalents) in DMF.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Causality: HOBt is a crucial additive in the coupling step. Not only does it suppress racemization, but it can also cleave the tosyl group from the histidine side chain.[8] Therefore, if the tosyl group is intended to be retained throughout the synthesis, the use of HOBt should be carefully considered and potentially omitted.

5. Washing:

- After the coupling reaction is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

- Self-Validation: A negative Kaiser test (yellow or colorless beads) indicates that the coupling reaction has gone to completion.

Deprotection of the Tosyl Group

The tosyl group is generally stable to the conditions of Boc-SPPS but can be removed under specific conditions.

-

During Coupling with HOBt: As mentioned, the presence of HOBt during the coupling step can lead to the cleavage of the tosyl group.[8] This can be an intended or unintended consequence, depending on the synthetic strategy.

-

Strong Acid Cleavage: The tosyl group is typically removed during the final cleavage of the peptide from the resin using strong acids such as anhydrous hydrogen fluoride (HF).

-

Alternative Mild Cleavage: For instances where a milder, more selective deprotection of the tosyl group is required, treatment with certain nucleophiles or reducing agents can be employed, although this is less common in standard Boc-SPPS workflows.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

| Safety Aspect | Recommendation |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work in a well-ventilated area or a fume hood. |

| Storage | Store in a cool, dry, and dark place under an inert atmosphere at room temperature.[1] |

Logical Relationships in the Application of this compound

Caption: Logical relationships illustrating the role of this compound and its protecting groups in achieving high-purity peptide synthesis.

Conclusion

This compound is a valuable and well-established reagent for the incorporation of D-histidine into synthetic peptides using Boc-based solid-phase peptide synthesis. Its dual-protection strategy effectively addresses the inherent challenges associated with the histidine side chain, namely its nucleophilicity and its propensity to catalyze racemization. By understanding the specific roles of the Boc and tosyl protecting groups and by employing robust, self-validating protocols, researchers can confidently utilize this building block to achieve their synthetic goals. As with any synthetic methodology, a thorough understanding of the underlying chemical principles is key to troubleshooting and optimizing the process for the synthesis of complex and novel peptide-based therapeutics and research tools.

References

-

Aapptec Peptides. (n.d.). This compound [69541-68-0]. Retrieved from [Link]

-

PubChem. (n.d.). Boc-His(Tos)-OH. Retrieved from [Link]

-

P3 BioSystems. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Boc-His(Boc)-OH. Retrieved from [Link]

- Vertex AI Search. (n.d.). Understanding Boc-D-His(Tos)

-

Aapptec Peptides. (n.d.). Boc-His(Tos)-OH [35899-43-5]. Retrieved from [Link]

-

BioCrick. (n.d.). Boc-His(Tos)-OH.DCHA | CAS:65057-34-3. Retrieved from [Link]

Sources

- 1. This compound | 69541-68-0 [sigmaaldrich.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. peptide.com [peptide.com]

- 4. Boc-His(Tos)-OH | C18H23N3O6S | CID 6455010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

Boc-D-his(tos)-OH solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Boc-D-His(Tos)-OH in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

Nα-tert-Butoxycarbonyl-D-histidine(τ-tosyl)-OH, or this compound, is a critical protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and other areas of drug development.[1][2] The tert-butoxycarbonyl (Boc) group provides stable, acid-labile protection for the α-amino group, while the tosyl (Tos) group safeguards the imidazole ring of the histidine side chain from engaging in unwanted side reactions during peptide coupling.[1][3][4] The success of synthetic protocols, particularly in solution-phase chemistry and purification, is fundamentally dependent on the solubility of these building blocks. Poor solubility can lead to significant challenges, including reduced reaction rates, difficult handling, and low yields.

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While extensive quantitative solubility data for this specific derivative is not consolidated in public literature, this document equips researchers with the foundational principles, a predictive framework for solvent selection, and a robust experimental protocol to determine thermodynamic solubility in the laboratory.

Physicochemical Characterization of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and the distinct properties of its constituent functional groups. The molecule's overall character is a composite of polar and nonpolar features.

-

tert-Butoxycarbonyl (Boc) Group: This group is predominantly nonpolar and sterically bulky due to the tert-butyl moiety.[3] It significantly increases the molecule's lipophilicity and its affinity for nonpolar organic solvents. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by mild acids like trifluoroacetic acid (TFA).[3][5]

-

Histidine Core with Carboxylic Acid: The core amino acid structure contains a polar carboxylic acid group (-COOH), which can act as a hydrogen bond donor and acceptor. This feature contributes to solubility in more polar, protic solvents.

-

Tosyl (Tos) Protecting Group: The p-toluenesulfonyl group consists of an aromatic phenyl ring and a sulfonyl group.[4][6] The aromatic ring introduces a nonpolar, hydrophobic character, while the sulfonyl group (-SO₂) is strongly electron-withdrawing and polar. The tosyl group effectively masks the nucleophilicity of the imidazole nitrogen, preventing side reactions.[4]

Overall, this compound is a large, complex molecule with a balance of polar (carboxylic acid, sulfonyl) and nonpolar (Boc, aromatic rings) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the chosen solvent.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like."[7][8][9] This means that substances with similar intermolecular forces are more likely to be miscible. The key solvent properties to consider are polarity, dielectric constant, and hydrogen bonding capacity.

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents have significant dipole moments and can be further divided into protic (containing O-H or N-H bonds, capable of hydrogen bonding) and aprotic (lacking such bonds). Nonpolar solvents have low dipole moments. Given the mixed character of this compound, it is expected to have limited solubility in highly nonpolar solvents like hexane and better solubility in solvents of intermediate to high polarity.[10][11]

-

Dielectric Constant (ε): This property measures a solvent's ability to separate ions.[12][13][14] Solvents with high dielectric constants (ε > 15) are considered polar and are more effective at solvating polar solutes and stabilizing any charged species that may form.[8] For a molecule with a polar carboxylic acid group, solvents with higher dielectric constants are generally preferred.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. The carboxylic acid group on this compound can participate in hydrogen bonding. Polar protic solvents like alcohols can act as both donors and acceptors, while polar aprotic solvents like DMF and DMSO are primarily hydrogen bond acceptors. These interactions can significantly enhance solubility.[15][16]

A Predictive Framework for Solvent Selection

Based on the principles above, we can predict which common laboratory solvents are likely to be effective for dissolving this compound. The ideal solvent will likely possess moderate to high polarity and hydrogen bonding capabilities to interact with the entire molecule.

| Solvent | Type | Polarity Index | Dielectric Constant (ε) at 20°C | H-Bonding | Predicted Solubility for this compound |

| Hexane | Nonpolar | 0.1 | 1.9 | None | Very Low |

| Toluene | Nonpolar (Aromatic) | 2.4 | 2.4 | None | Low |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | Acceptor | Moderate |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | Acceptor | Moderate to Good |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | 6.0 | Acceptor | Moderate |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5 | Acceptor | Moderate to Good |

| 2-Propanol (IPA) | Polar Protic | 3.9 | 19.9 | Donor/Acceptor | Good |

| Ethanol | Polar Protic | 4.3 | 24.5 | Donor/Acceptor | Good |

| Methanol | Polar Protic | 5.1 | 32.7 | Donor/Acceptor | Good |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Acceptor | Very Good |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor | Excellent |

Field Insight: Highly polar aprotic solvents like DMF and DMSO are often the solvents of choice in peptide synthesis for dissolving protected amino acids and peptides due to their high dielectric constants and ability to disrupt intermolecular hydrogen bonds that can cause aggregation.[17][18] Chlorinated solvents like DCM and polar ethers like THF are also commonly used and may offer sufficient solubility for many applications.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical determination is essential for accurate data. The Shake-Flask Method is the gold-standard technique for determining thermodynamic (equilibrium) solubility.[19][20][21] It involves saturating a solvent with the solute over a sufficient period to reach equilibrium, followed by separating the solid and liquid phases and quantifying the solute concentration in the supernatant.

Experimental Workflow: Shake-Flask Method

Detailed Step-by-Step Protocol

-

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Glass vials with screw caps (e.g., 4 mL)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or thermomixer set to a constant temperature (e.g., 25°C)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes for dilution

-

HPLC system with a UV detector

-

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure a solid phase remains after equilibration is crucial; typically, 2-5 mg is adequate for a 1-2 mL solvent volume. Record the exact mass added.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker or thermomixer. Agitate the suspension at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium. For protected amino acids, 24 to 72 hours is a standard timeframe.[20][22] The system has reached equilibrium when the concentration of the solute in the solution does not change over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution (supernatant) from the undissolved solid, either:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Directly filter the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This is often the preferred method to ensure no solid particulates are carried over.

-

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately perform a serial dilution with the same solvent or a suitable mobile phase to bring the concentration within the linear range of the analytical method. A dilution factor of 100x or 1000x is common.

-

-

Self-Validation and Trustworthiness:

-

Time to Equilibrium: To validate the protocol, run a time-course experiment (e.g., sampling at 24, 48, and 72 hours). The measured concentration should plateau, confirming that equilibrium has been reached.

-

Solid Phase: After the experiment, visually confirm that excess solid remains in the vial. The absence of solid indicates that the solution was not saturated, and the experiment must be repeated with more solute.

-

Reproducibility: Perform each solubility measurement in triplicate to ensure the results are reproducible and to calculate standard deviation.

-

Quantitative Analysis by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a reliable method for quantifying the concentration of this compound in the diluted supernatant samples.[23]

General HPLC Protocol

-

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase and Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

-

Detection Wavelength: The aromatic rings in the tosyl group and histidine imidazole ring allow for UV detection. A common wavelength is 220 nm or 254 nm. A full UV scan should be performed on a standard to determine the optimal wavelength.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Gradient: A typical gradient might run from 10% B to 90% B over 15-20 minutes to ensure elution of the compound.

-

-

Calibration and Quantification:

-

Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ACN or DMF).

-

Calibration Standards: Create a series of calibration standards (e.g., 5 to 6 points) by serially diluting the stock solution. The concentration range should bracket the expected concentration of the diluted unknown samples.

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression. The resulting curve should have a correlation coefficient (R²) of >0.99 for accuracy.[23]

-

Sample Analysis: Inject the diluted supernatant samples. Use the peak area from the unknown sample and the equation from the calibration curve to calculate its concentration.

-

Final Calculation: Account for the dilution factor to determine the original concentration in the saturated solution (i.e., the solubility). Report the final solubility in units such as mg/mL or mmol/L.

-

Conclusion

Understanding the solubility of this compound is paramount for its effective use in research and drug development. While a definitive public database of its solubility in all organic solvents is unavailable, this guide provides the necessary tools for a rigorous scientific approach. By analyzing the molecule's physicochemical properties, applying the foundational principles of solubility, and employing the gold-standard shake-flask method coupled with HPLC analysis, researchers can confidently and accurately determine the solubility of this compound in any solvent system relevant to their work. This empirical data is invaluable for optimizing reaction conditions, developing purification strategies, and ensuring the overall success of complex synthetic endeavors.

References

- Vertex AI Search. (n.d.). Solubility and Polarity.

- BenchChem. (2025). Physical and chemical properties of Boc-protected amino acids.

- Zamorani, A., et al. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health (NIH).

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Biosynth. (n.d.). Understanding this compound·DCHA: A Key Amino Acid Derivative for Research.

- Grokipedia. (n.d.). Tosyl group.

- U.S. Pharmacopeia. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62, 2730-2732.

- S. H. Yalkowsky, Y.

- Avdeef, A. (2003).

- Williams, H. D., et al. (2013). Strategies to address poor solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.

- Bergström, C. A. (2014). In silico predictions of drug solubility and permeability: Two rate-limiting steps in drug discovery and development. Basic & clinical pharmacology & toxicology, 114(1), 28-42.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46.

- Glomme, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1-16.

- FTLOScience. (n.d.). The Dielectric Constant in Solubility and Solvent Systems.

- Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets.

- Falbe, J., & Regitz, M. (Eds.). (2014). RÖMPP Lexikon Chemie, 10. Auflage, 1996-1999: Band 2: Cm-G. Georg Thieme Verlag.

- Narita, M., et al. (1984). Prediction and Improvement of Protected Peptide Solubility in Organic Solvents. International Journal of Peptide and Protein Research, 24(6), 580-587.

- University of Toronto. (n.d.). EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS.

- Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube.

- Gwee, E. S. H. (2020). Principles of Solubility and Solutions. ResearchGate.

- Science Simplified. (2025). How Does Solvent Polarity Impact Compound Solubility?. YouTube.

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 28A, 136-138.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.

- Al Musaimi, O., et al. (2020). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate.

- Aapptec Peptides. (n.d.). Boc-His(Tos)-OH.

- ChemBK. (2024). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis and Properties of Boc-Protected Amino Acids.

- Sigma-Aldrich. (n.d.). Boc-His-OH.

- Aapptec Peptides. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Quora. (2014). Is there a relationship between a molecule's solubility in water and its dielectric constant/dipole moment?.

- National Institutes of Health. (n.d.). Boc-His(Boc)-OH. PubChem.

- BenchChem. (n.d.). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.

- Aapptec Peptides. (n.d.). This compound.

- Sprik, M. (1991). Hydrogen bonding and the static dielectric constant in liquid water. The Journal of Chemical Physics.

- Wikipedia. (n.d.). 4-Toluenesulfonyl chloride.

- Journal of Physical Chemistry C. (2023). Correlation of Dielectric Properties with Structure and H-Bonding for Liquids. ACS Publications.

- GS Chemistry. (2022). Dielectric Constant|Polarity Of Solvent|Solubility. YouTube.

- Wikipedia. (n.d.). Tosyl group.

- ChemicalBook. (2020). What is Tosyl chloride?.

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- Advanced ChemTech. (n.d.). Boc-His(Tos)-OH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Tosyl group - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. ftloscience.com [ftloscience.com]

- 13. quora.com [quora.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Hydrogen bonding and the static dielectric constant in liquid water for The Journal of Chemical Physics - IBM Research [research.ibm.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. tandfonline.com [tandfonline.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

What is Boc-D-his(tos)-OH used for in research?

An In-Depth Technical Guide to the Strategic Application of Boc-D-His(Tos)-OH in Modern Peptide Research

Foreword: Beyond the Building Block

In the sophisticated landscape of peptide science, progress is measured by precision. The ability to dictate the exact sequence and stereochemistry of amino acids is the foundation upon which novel therapeutics and intricate biochemical probes are built. Among the chemist's toolkit, protected amino acids are the most fundamental instruments of control. This guide moves beyond a simple datasheet to provide a deep, mechanistic, and strategic understanding of a particularly valuable reagent: Nα-Boc-Nτ-Tosyl-D-histidine , or This compound . We will dissect its molecular architecture to understand not just how it is used, but why specific experimental choices are made, empowering researchers to leverage this tool with foresight and expertise.

PART 1: The Molecular Strategy - Deconstructing this compound

The utility of this compound arises from the synergistic function of its three key structural features: the D-stereocenter, the Nα-Boc protecting group, and the Nτ-Tosyl protecting group. Understanding each component is critical to its effective application.

The D-Enantiomer Advantage: Engineering for Stability

Nature predominantly utilizes L-amino acids. Consequently, biological systems are replete with proteases exquisitely evolved to recognize and cleave peptide bonds between L-residues. The incorporation of a D-amino acid, the non-superimposable mirror image of its L-counterpart, introduces a profound steric barrier to enzymatic recognition.[1] Peptides containing D-amino acids are thus significantly more resistant to proteolytic degradation.[1] This strategy is a cornerstone of modern drug development, transforming transiently active peptides into candidates with improved in vivo half-lives and enhanced therapeutic potential.[2][3] The choice of D-histidine, therefore, is a deliberate design element to increase the metabolic stability of the final peptide product.

The Nα-Boc Group: The Temporary Shield

The tert-Butoxycarbonyl (Boc) group is the linchpin of the classical "Boc/Bzl" strategy for Solid-Phase Peptide Synthesis (SPPS).[4] Its function is to temporarily "cap" the α-amino group, preventing it from reacting out of turn during the formation of a peptide bond.[5][6]

-

Expertise & Causality: The genius of the Boc group lies in its chemical lability under specific, moderately acidic conditions. It is stable to the basic conditions used for neutralization and the nucleophilic environment of the coupling reaction. However, it is quantitatively cleaved by acids like Trifluoroacetic Acid (TFA), typically in Dichloromethane (DCM).[7][8] The mechanism proceeds via the formation of a stable tert-butyl cation, which liberates the free amine as a TFA salt, ready for the next coupling step.[5][7] This selective removal is what enables the stepwise, directional assembly of the peptide chain.[5]

The Nτ-Tosyl Group: Taming the Imidazole Side Chain

The imidazole side chain of histidine is a notorious source of complications in peptide synthesis.[9] Its nucleophilic nitrogen atoms can cause a host of side reactions, including N-acylation during coupling and, most critically, catalyzing the racemization of the activated histidine residue.[9][10][11]

PART 2: Core Application - Integration into Boc-SPPS Workflows

This compound is a reagent designed expressly for Boc-based Solid-Phase Peptide Synthesis (SPPS). The entire process is a meticulously controlled cycle of deprotection, activation, and coupling performed on a solid polymer support (resin).

Figure 1: The fundamental cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Authoritative Protocol: Single Coupling Cycle for this compound

This protocol describes a self-validating manual workflow. Each step is designed to proceed to completion, and wash steps are critical for removing excess reagents to ensure high fidelity in the subsequent step.

System: 1g of Boc-Amino-PAM resin (0.5 mmol/g substitution).

-

Resin Swelling:

-

Place the peptide-resin in a suitable reaction vessel.

-

Add 10-15 mL of Dichloromethane (DCM) and agitate gently for 30 minutes.

-

Drain the solvent.

-

-

Nα-Boc Deprotection:

-

Washing:

-

Wash the resin sequentially with DCM (3 x 10 mL), Isopropanol (IPA) (2 x 10 mL), and DCM (3 x 10 mL). CAUSALITY: This extensive wash sequence is critical to remove all traces of TFA, which would otherwise protonate the amine in the next step, preventing coupling.

-

-

Neutralization:

-

Add 10 mL of 10% Diisopropylethylamine (DIEA) in DCM. Agitate for 2 minutes and drain.

-

Repeat the neutralization step. CAUSALITY: This converts the N-terminal ammonium trifluoroacetate salt to a free amine, which is the nucleophile required for the coupling reaction.[7][14]

-

Wash the resin with DCM (5 x 10 mL) to remove excess DIEA.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (2.0 mmol, 4 equivalents) and HCTU (2.0 mmol, 4 equivalents) in a minimal volume of N,N-Dimethylformamide (DMF).

-

Add DIEA (4.0 mmol, 8 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

STRATEGIC NOTE: 1-Hydroxybenzotriazole (HOBt) is a common coupling additive but should be avoided here, as it can cleave the Tosyl group.[10][15] Modern coupling reagents like HCTU or HATU are preferred.

-

-

Final Wash:

-

Drain the coupling solution.

-

Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

A small sample of resin can be taken for a Kaiser test to confirm the absence of free amines, validating the completion of the coupling reaction.[16]

-

-

Cycle Repetition:

-

The resin is now ready for the next cycle, starting again with Step 2: Nα-Boc Deprotection.

-

PART 3: Advanced Applications & Strategic Considerations

The true expertise in peptide synthesis lies in anticipating and mitigating potential problems.

Final Cleavage: The Critical Final Step

After the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups (including the Tosyl group on histidine) must be removed.

-

The Challenge: The robust nature of the Tosyl group necessitates the use of very strong acids.[4] Anhydrous Hydrogen Fluoride (HF) is the classic reagent.[8][17]

-

The Risk: During cleavage, reactive carbocations (e.g., from the benzyl-based linkers and other protecting groups) are generated. These can alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[7]

-

The Solution: Scavengers. A "scavenger cocktail" must be added to the HF. A common mixture is anisole or cresol, which acts as a carbocation trap, protecting the peptide from modification.[8]

Figure 2: Decision workflow for the final cleavage step in Boc-SPPS.

Use in Biochemical Probes and Diagnostics

Beyond therapeutics, this compound is used to synthesize peptide tools for research.[12] For instance, replacing a key L-histidine in an enzyme's active site with its D-counterpart can help elucidate the stereochemical requirements for catalysis. If the activity is abolished, it provides strong evidence that the precise 3D orientation of the native imidazole side chain is critical for function.[2]

PART 4: Quantitative Data Summary

| Parameter | Value / Condition | Rationale & Citation |

| Formula Weight | 453.5 g/mol | N/A |

| Nα-Boc Deprotection | 25-50% TFA in DCM, 20-30 min | Ensures complete removal without significant side reactions.[8] |

| Neutralization | 5-10% DIEA in DCM or DMF | Sufficiently basic to deprotonate the amine salt without side reactions.[14] |

| Coupling Activation | 2-4 eq. Amino Acid, Coupling Reagent | Driving the reaction to completion by using excess reagents is a core principle of SPPS. |

| Nτ-Tosyl Deprotection | Anhydrous HF or TFMSA, 0-4 °C, 1-2 hr | Strong acid required to cleave the stable sulfonamide bond.[4][7][17] |

| Common Scavengers | Anisole, cresol, thioanisole, DTE | Trap reactive cations generated during strong acid cleavage.[7][8] |

Conclusion

This compound is a highly specialized reagent that offers a robust solution to two significant challenges in peptide synthesis: the inherent reactivity of the histidine side chain and the metabolic instability of peptide backbones. Its successful use requires a comprehensive understanding of the principles of Boc-SPPS, particularly the tiered application of acid lability and the necessary precautions during final cleavage. For the medicinal chemist seeking to develop stable peptide therapeutics or the biochemist designing precise molecular probes, mastering the application of this compound is an invaluable asset, enabling the synthesis of complex and highly functional peptides that would otherwise be inaccessible.

References

- Vertex AI Search. (n.d.). Understanding this compound·DCHA: A Key Amino Acid Derivative for Research.

-

Jules, J. A. (n.d.). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Retrieved from 2

- BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.

- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Scholarly Commons. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids.

- LifeTein. (n.d.). D amino acid peptides.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protected Histidine Derivatives in Pharmaceutical Peptide Development.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- AAPPTec. (n.d.). This compound [69541-68-0].

- BenchChem. (n.d.). Step-by-Step Guide for Boc-His(Boc)-OH Deprotection in Solid-Phase Peptide Synthesis (SPPS).

- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

- BenchChem. (n.d.). Application of Boc-His(Boc)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols.

- AnaSpec. (n.d.). Overview of Custom Peptide Synthesis.

- Semih C. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed.

Sources

- 1. lifetein.com [lifetein.com]

- 2. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. benchchem.com [benchchem.com]

- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 12. nbinno.com [nbinno.com]

- 13. biosynth.com [biosynth.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

- 17. Overview of Custom Peptide Synthesis [peptide2.com]

A Comprehensive Technical Guide to the Safe Handling of Boc-D-His(Tos)-OH

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of Nα-Boc-N(im)-tosyl-D-histidine, or Boc-D-His(Tos)-OH. As a critical building block in Boc-based solid-phase peptide synthesis (SPPS), a thorough understanding of its safety profile is paramount to ensure laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety protocols and field-proven insights relevant to its application.

Chemical Identity and Physicochemical Properties

This compound is a derivative of the amino acid D-histidine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole nitrogen of the side chain is protected by a tosyl (Tos) group. This dual protection scheme dictates its reactivity and requires specific handling considerations.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Chemical Name | N-alpha-Boc-Nim-tosyl-D-histidine | [1] |

| Synonym | (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid | [2] |

| CAS Number | 69541-68-0, 35899-43-5 | [1][2][3] |

| Molecular Formula | C₁₈H₂₃N₃O₆S | [1][3] |

| Molecular Weight | 409.46 g/mol | [3] |

Note on CAS Numbers: Researchers should note that multiple CAS numbers are referenced in literature and by suppliers. It is crucial to verify the specific CAS number associated with the purchased material via the certificate of analysis.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Solid, powder | [2] |

| Purity | ≥98% (HPLC/TLC) | [2] |

| Storage Temperature | Room temperature (15-25°C), Keep in dark place, inert atmosphere | [2] |

| Application | Boc solid-phase peptide synthesis |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is classified with a "Warning" signal word and carries specific hazard statements that necessitate a careful risk assessment before handling.[2]

-

H302: Harmful if swallowed. This classification implies that accidental ingestion of even small quantities can cause adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene, such as washing hands thoroughly after handling.[4]

-

H315: Causes skin irritation. Direct contact with the solid or solutions can lead to localized redness, itching, or inflammation. This hazard mandates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.

-

H319: Causes serious eye irritation. The powdered nature of this compound increases the risk of airborne particles coming into contact with the eyes, which can cause significant irritation or damage. This necessitates the mandatory use of safety goggles or a face shield.

-

H335: May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. This is a primary exposure risk when weighing and transferring the solid material.

The following workflow illustrates a self-validating system for mitigating the risks associated with these hazards.

Caption: Risk assessment process for this compound.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by administrative controls and, finally, PPE.

Engineering Controls: All weighing and handling of this compound powder should be performed within a certified chemical fume hood or an enclosure with local exhaust ventilation.[4][5] This captures dust at the source, preventing inhalation and contamination of the general lab environment.

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Wash hands thoroughly with soap and water after removing gloves.[4][5]

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust respirator is recommended.

Protocol for PPE Use:

-

Donning: Before entering the handling area, don a lab coat, followed by safety goggles. The final step is to put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

Doffing: To prevent contamination, remove PPE in the reverse order. First, remove gloves using a technique that avoids touching the outer surface with bare skin. Next, remove the lab coat, followed by the safety goggles. Wash hands immediately and thoroughly.

Safe Handling, Storage, and Incompatibilities

Handling Protocol:

-

Ensure all work is conducted in a designated area, preferably within a fume hood.

-

Avoid creating dust. Use a spatula to gently transfer the solid. Avoid pouring the powder, which can create airborne particles.

-

Keep the container tightly closed when not in use.[4]

-

Prevent fire caused by electrostatic discharge; use non-sparking tools where applicable.[5]

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] While some suppliers recommend room temperature (15-25°C), it is best practice to keep it in a dark place under an inert atmosphere to maximize shelf life.[2] Always follow the specific storage instructions provided by the supplier on the label and SDS.

Critical Incompatibility in Peptide Synthesis: A key consideration for drug development professionals is the reactivity of the tosyl protecting group. The imidazole tosyl group is labile and can be cleaved under mild acidic conditions. Notably, it can be cleaved by hydroxybenzotriazole (HOBt), a common additive in carbodiimide-mediated coupling reactions during SPPS.[7] Therefore, to prevent premature deprotection and side reactions, This compound should be activated and coupled in the absence of HOBt. [7] This is a critical piece of field knowledge that ensures the integrity of the final peptide product.

Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an exposure or spill.

Table 3: First-Aid Measures by Exposure Route

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the victim into fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. | [4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists. | [4][5] |

| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [5] |

Accidental Release Measures:

-

Evacuate: Keep unnecessary personnel away from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing full PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.

-

Collect: Place the material into a suitable, labeled container for chemical waste disposal.[4]

-

Clean: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

Stability, Reactivity, and Disposal

-

Reactivity: The compound is stable under recommended storage conditions.[4] Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Combustion or thermal decomposition may produce hazardous gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx), and sulfur oxides.[4]

-

Disposal: All waste material must be disposed of in accordance with federal, state, and local environmental control regulations.[4] Do not discharge to sewer systems.[8] The material should be sent to a licensed chemical destruction facility.

References

-

This compound [69541-68-0]. Aapptec Peptides. [Link]

-

MSDS - Safety Data Sheet. AAPPTec. [Link]

-

Boc-His(Tos)-OH [35899-43-5]. Aapptec Peptides. [Link]

Sources

A Senior Application Scientist's Guide to the Proper Storage and Handling of Boc-D-His(Tos)-OH

This guide provides an in-depth technical overview for the effective storage, handling, and application of N-α-Boc-N-im-tosyl-D-histidine, or Boc-D-His(Tos)-OH. As a critical reagent in solid-phase peptide synthesis (SPPS), particularly for the development of bio-therapeutics, its integrity is paramount to achieving high-yield, high-purity results. Adherence to these protocols will mitigate common sources of experimental failure and ensure the reproducibility of your synthetic workflows.

Core Chemical Profile and Significance

This compound is a protected derivative of the non-natural D-enantiomer of histidine.[1] Its structure is engineered for Boc-based solid-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group provides temporary, acid-labile protection for the α-amino group, while the p-toluenesulfonyl (Tosyl) group protects the imidazole side chain's reactive nitrogen, preventing unwanted side reactions during peptide coupling.[1][2] The incorporation of D-histidine is a key strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic potential.[3]

Data Presentation: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69541-68-0 | [4][5][6] |

| Molecular Formula | C₁₈H₂₃N₃O₆S | [5] |

| Molecular Weight | 409.46 g/mol | [4][7] |

| Synonym | (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid | [4] |

| Physical Form | Solid, powder | [4][7] |

| Primary Application | Boc solid-phase peptide synthesis (SPPS) | [1][8] |

Storage and Stability: A Self-Validating System

The long-term stability of this compound is contingent on minimizing exposure to moisture, heat, and light. While some suppliers suggest room temperature storage, a more rigorous approach is recommended to preserve the material's integrity over time, especially in a multi-user laboratory environment where frequent container access can introduce atmospheric moisture.

Causality of Storage Choices

The Boc group is susceptible to slow acid-catalyzed hydrolysis, and the overall compound can degrade via oxidation or moisture-driven pathways. Storing the compound under cold, dry, and inert conditions provides the most robust protection against these degradation pathways, ensuring lot-to-lot consistency in your syntheses.

Data Presentation: Recommended Storage Conditions

| Format | Temperature | Atmosphere | Duration | Rationale |

| Unopened Container | 2-8°C | As shipped | Per manufacturer's expiry | Prevents thermal degradation while remaining accessible. |

| Stock Powder (Aliquoted) | -20°C | Inert Gas (Argon/Nitrogen) | Up to 3 years | Maximizes long-term stability by minimizing thermal and hydrolytic degradation.[9][10] |

| In Solution (e.g., DMSO) | -80°C | Sealed Vial | Up to 6 months | Cryogenic storage is essential to prevent degradation in solution.[9][10] |

| In Solution (e.g., DMSO) | -20°C | Sealed Vial | Up to 1 month | Suitable for short-term working solutions only.[9][10] |

Laboratory Handling and Safety Protocols

Proper handling begins the moment a new shipment arrives. The following workflow ensures the compound is received, inspected, and stored correctly to maintain its quality.

Mandatory Visualization: New Reagent Intake Workflow

Caption: Workflow for receiving and processing new this compound.

Experimental Protocol 1: Aliquoting Stock Powder

Objective: To divide the bulk reagent into smaller, single-use quantities to prevent contamination and degradation of the primary stock.

-

Preparation: Move the sealed container of this compound from cold storage to a desiccator and allow it to equilibrate to room temperature for at least 60 minutes. This is a critical step to prevent water condensation on the cold powder upon opening.

-

Inert Environment: Perform all subsequent steps in a glove box or glove bag filled with an inert gas (e.g., Argon or Nitrogen).

-

Weighing: Tare several pre-labeled, appropriately sized amber glass vials. Carefully weigh the desired amount of this compound powder into each vial.

-

Purging and Sealing: Backfill each vial with inert gas, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm for an additional barrier against moisture.

-

Storage: Place the aliquoted vials in a labeled secondary container and store at -20°C. Return the main stock container to -20°C storage after backfilling with inert gas.

Safety Precautions: Based on hazard classifications, always handle this compound powder in a chemical fume hood or ventilated enclosure.[4]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.

-

Respiratory Protection: Use an N95 respirator to avoid inhaling the fine powder, as it may cause respiratory irritation.[4]

-

Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4]

Critical Application: HOBt-Free Coupling in SPPS

A crucial, field-proven insight is the inherent instability of the N-im-Tosyl protecting group to certain reagents commonly used in peptide synthesis. The Tosyl group is labile and can be prematurely cleaved by Hydroxybenzotriazole (HOBt) .[8][11] Using HOBt as a coupling additive with this compound will lead to unintended deprotection of the histidine side chain, resulting in subsequent side reactions and a complex, impure final product.

Mandatory Visualization: Coupling Strategy Decision Process

Caption: Decision logic for coupling this compound in SPPS.

Experimental Protocol 2: HOBt-Free Activation and Coupling

Objective: To successfully couple this compound during Boc-SPPS without causing premature side-chain deprotection. This protocol utilizes HBTU as the coupling agent without the addition of free HOBt.

-

Resin Preparation: Following the N-α-Boc deprotection step (e.g., with TFA in DCM) and neutralization of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DCM and then DMF.

-

Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin functionalization) in a minimal amount of DMF.

-

Activation: To the amino acid solution, add HBTU (2.9 equivalents) and DIEA (6 equivalents). Note: Do not add HOBt.

-

Coupling: Immediately add the activated amino acid solution to the drained, neutralized resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the reaction has gone to completion (i.e., no free primary amines remain).

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF, followed by DCM, to remove excess reagents and by-products before proceeding to the next cycle.

Expert Insight: While BOP reagent can also be used, it's important to keep the amount of base (DIEA) minimal to reduce the risk of racemization of the histidine residue.[12]

Conclusion

The successful synthesis of complex peptides relies on the quality of its constituent building blocks. This compound is a powerful reagent, but its unique chemical liabilities demand a rigorous and informed approach to its storage and handling. By implementing these protocols—from controlled storage at -20°C and careful aliquoting to the critical omission of HOBt during coupling—researchers can ensure the integrity of the reagent, leading to more reliable, reproducible, and successful synthetic outcomes.

References

- Understanding Boc-D-His(Tos)

- This compound. Advanced ChemTech.

- Boc-His(Tos)-OH Novabiochem 35899-43-5. Sigma-Aldrich.

- This compound [69541-68-0]. Aapptec Peptides.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- Boc-His(Tos)-OH. Advanced ChemTech.

- This compound [69541-68-0]. Aapptec Peptides.

- Boc-His(Trt)

- Boc-His(Tos)-OH [35899-43-5]. Aapptec Peptides.

- Boc-His-OH 99 17791-52-5. Sigma-Aldrich.

- Boc-His(Boc)-OH physical and chemical properties for synthesis. Benchchem.

- BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research.

- The Role of this compound in Advancing Bio-Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD.

- An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Boc Protecting Groups. Benchchem.

- Boc- D -Arg(Tos)-OH = 98.0 TLC 61315-61-5. Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 69541-68-0 [sigmaaldrich.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. peptide.com [peptide.com]

- 7. Boc-His(Tos)-OH Novabiochem 35899-43-5 [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconstructing the Certificate of Analysis for Boc-D-His(Tos)-OH: A Guide to Ensuring Quality and Reproducibility

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Label